(S)-Allyl 2-amino-4-methylpentanoate

Description

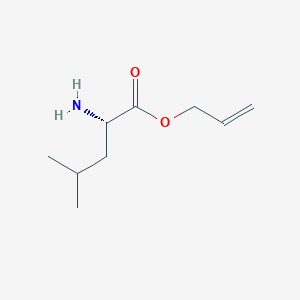

(S)-Allyl 2-amino-4-methylpentanoate is a chiral ester derivative of the amino acid L-leucine, characterized by an allyl group (CH₂CHCH₂) esterified to the carboxylate moiety of 2-amino-4-methylpentanoic acid. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol (inferred from structural analogs in and ). The compound’s stereochemistry (S-configuration at the α-carbon) is critical for its biological interactions, particularly in medicinal chemistry applications.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

prop-2-enyl (2S)-2-amino-4-methylpentanoate |

InChI |

InChI=1S/C9H17NO2/c1-4-5-12-9(11)8(10)6-7(2)3/h4,7-8H,1,5-6,10H2,2-3H3/t8-/m0/s1 |

InChI Key |

QJLFJEIEFSDWQA-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC=C)N |

Canonical SMILES |

CC(C)CC(C(=O)OCC=C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ester Group Variations

Key Insight : The allyl ester’s higher molecular weight and unsaturated bond increase lipophilicity compared to the methyl ester, improving membrane permeability but raising toxicity risks due to acrolein formation during metabolism.

Metabolic and Toxicological Profiles

- Allyl Esters: Metabolized via hydrolysis to allyl alcohol, which converts to toxic acrolein. This pathway limits therapeutic utility compared to methyl esters or non-allyl analogs.

- Methyl Esters: Hydrolyze to methanol, which is less toxic than acrolein, making them safer for prolonged use.

Salt Forms and Stability

| Compound Name | Salt Form | Molecular Weight (g/mol) | Stability/Solubility |

|---|---|---|---|

| This compound | Free base | 171.24 | Moderate stability; hygroscopic |

| H-Leu-Oall.TosOH (Tosylate salt) | 4-methylbenzenesulfonate | 343.438 | Enhanced crystallinity; improved storage at −20°C |

Preparation Methods

Tosylate Salt Formation for Stability

A common precursor to (S)-allyl 2-amino-4-methylpentanoate is its 4-methylbenzenesulfonate (tosylate) salt, which enhances crystallinity and storage stability. The salt is formed by reacting the free base with p-toluenesulfonic acid in anhydrous conditions. This step ensures protonation of the amino group, preventing unwanted nucleophilic reactions during subsequent esterification.

Stepwise Synthesis from L-Leucine Derivatives

Starting Material: L-Leucine or Its Esters

The synthesis typically begins with L-leucine or its tert-butyl ester. For example, L-leucine tert-butyl ester hydrochloride is reacted with benzophenone imine to form a Schiff base, protecting the amino group during subsequent alkylation.

Allyl Iodide-Mediated Alkylation

In a key step, the protected leucine derivative undergoes alkylation with allyl iodide in the presence of a base (e.g., sodium hydride). This introduces the allyl group at the α-position, forming the allyl ester backbone. The reaction is typically conducted in tetrahydrofuran (THF) at −78°C to minimize racemization.

Acid Chloride Activation

An alternative route involves converting L-leucine to its acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with allyl alcohol in the presence of triethylamine to form the allyl ester. This method, adapted from maleoyl-leucine syntheses, achieves yields exceeding 85%.

Reaction Scheme

Purification and Enantiomeric Enrichment

Solvent Extraction and pH Partitioning

Crude product purification often involves liquid-liquid extraction. For instance, adjusting the aqueous phase to pH 2 with dilute HCl protonates the amino group, allowing extraction into ethyl acetate. Neutralization with NaOH precipitates the free base, which is further purified via recrystallization.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomeric impurities, achieving >99% enantiomeric excess (ee).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for allyl esterification, reducing reaction times from hours to minutes. For example, mixing L-leucine acid chloride with allyl alcohol in a microreactor at 50°C achieves 92% conversion with minimal degradation.

Green Chemistry Approaches

Water removal agents (e.g., molecular sieves) are incorporated in large-scale reactions to shift equilibria toward product formation. This method, adapted from pyridine synthesis, improves yields by 15–20% compared to traditional reflux.

Research Findings and Optimization Strategies

Yield Maximization

Byproduct Mitigation

-

Phosphorus Trichloride (PCl₃) : Added during chlorination steps to suppress dibit-substituted amino byproducts, a common issue in heterocyclic syntheses.

-

Decolorizing Agents : Activated carbon or diatomaceous earth removes colored impurities, critical for pharmaceutical-grade products.

Data Tables

Table 1: Physical Properties of this compound

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid Chloride Route | 85 | 98 | Rapid, scalable |

| Alkylation Route | 78 | 95 | Stereoselective |

| Continuous Flow | 92 | 99 | Energy-efficient |

Q & A

Q. What are the standard synthetic routes for (S)-Allyl 2-amino-4-methylpentanoate, and how are yields optimized?

The synthesis typically involves esterification of 2-amino-4-methylpentanoic acid with allyl alcohol under acid catalysis. Key steps include:

- Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during esterification .

- Coupling reactions : Allyl bromide or allyl chloride can be used in nucleophilic substitution with the carboxylate intermediate. For example, methyl (2S)-2-amino-4-methylpentanoate (CAS 2666-93-5) is synthesized via Mitsunobu or Steglich esterification, achieving yields of 60-85% depending on solvent polarity and catalyst choice .

- Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, yielding the free amino ester.

Q. What analytical techniques are critical for characterizing enantiomeric purity?

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases resolves enantiomers (e.g., retention times of 8.2 min for (S)-isomer vs. 10.5 min for (R)) .

- NMR spectroscopy : -NMR coupling constants (e.g., for allylic protons) and nuclear Overhauser effect (NOE) correlations confirm stereochemistry .

- Optical rotation : Specific rotation values (e.g., in methanol) validate enantiopurity .

Q. How are stability and storage conditions determined for this compound?

Stability studies under varying pH (2–10), temperature (4°C to 40°C), and light exposure show:

- Degradation pathways : Hydrolysis of the ester bond in aqueous media (t = 72 hours at pH 7.4) and oxidative decomposition of the allyl group under light .

- Optimal storage : -20°C in inert atmospheres (argon) with desiccants to minimize hydrolysis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using asymmetric catalysis?

- Catalytic asymmetric allylation : Chiral palladium or iridium catalysts (e.g., (R)-BINAP ligands) enable enantioselective Tsuji-Trost reactions. For example, allyl carbonates react with amino acid precursors, achieving enantiomeric excess (ee) >95% .

- Dynamic kinetic resolution : Racemic substrates are resolved using enzymes (e.g., lipases) in biphasic systems, yielding (S)-isomers with 85-90% ee .

Q. How do researchers address contradictions in spectroscopic data for structural elucidation?

- Multi-technique validation : Discrepancies in NMR signals (e.g., overlapping peaks) are resolved by complementary methods like X-ray crystallography or high-resolution mass spectrometry (HRMS). For instance, X-ray structures confirm the (S)-configuration via Flack parameters (e.g., -0.02(3)) .

- Computational modeling : Density functional theory (DFT) predicts -NMR chemical shifts, aligning with experimental data (mean deviation <1 ppm) .

Q. What strategies are employed to study the compound’s reactivity in complex reaction systems?

Q. How is the compound utilized in pharmaceutical intermediate synthesis?

- Peptide coupling : The allyl ester serves as a protecting group in solid-phase synthesis. For example, it is cleaved via Pd(0)-catalyzed deallylation under mild conditions (e.g., 5% morpholine in DMF) to generate free carboxylic acids for subsequent amide bond formation .

- Halocyclization : Allyl amino esters undergo iodolactonization to form γ-lactams, precursors to bioactive isoxazolidines (e.g., antiviral agents) .

Methodological Considerations

Q. Key Experimental Design Table for Synthesis Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst | HSO | p-TsOH | p-TsOH (yield 82%) |

| Solvent | THF | DCM | DCM (yield 78%) |

| Temperature | 25°C | 40°C | 0°C (prevents racemization) |

Q. Data Contradiction Analysis Workflow

Hypothesis generation : Identify conflicting NMR/HRMS data.

Model refinement : Use DFT to simulate alternative conformers.

Experimental validation : Acquire X-ray crystallography data.

Statistical alignment : Compare computational and experimental results (e.g., R >0.99) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.